molecular formula C14H21NO3S B369070 1-(4-Propoxyphenyl)sulfonylpiperidine CAS No. 107924-00-5

1-(4-Propoxyphenyl)sulfonylpiperidine

Cat. No.: B369070
CAS No.: 107924-00-5
M. Wt: 283.39g/mol
InChI Key: RICFVNYFGWHZJQ-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)sulfonylpiperidine is an organic compound with the molecular formula C14H21NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl group attached to a propoxyphenyl moiety

Preparation Methods

The synthesis of 1-(4-Propoxyphenyl)sulfonylpiperidine typically involves the reaction of piperidine with 4-propoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Propoxyphenyl)sulfonylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Propoxyphenyl)sulfonylpiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)sulfonylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Propoxyphenyl)sulfonylpiperidine can be compared with other piperidine derivatives, such as:

    1-(4-Methoxyphenyl)sulfonylpiperidine: Similar structure but with a methoxy group instead of a propoxy group.

    1-(4-Ethoxyphenyl)sulfonylpiperidine: Similar structure but with an ethoxy group instead of a propoxy group.

    1-(4-Butoxyphenyl)sulfonylpiperidine: Similar structure but with a butoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific propoxy group, which can influence its chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-propoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-2-12-18-13-6-8-14(9-7-13)19(16,17)15-10-4-3-5-11-15/h6-9H,2-5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICFVNYFGWHZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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